(Ala2)-Leu-Enkephalin
Description
Definition and Nomenclature within Opioid Peptide Research
(Ala2)-Leu-Enkephalin is a synthetic pentapeptide, meaning it is composed of five amino acid residues. cymitquimica.com Its structure is a modification of the endogenous opioid peptide Leu-enkephalin. wikipedia.org The standard nomenclature for this compound is Tyr-D-Ala-Gly-Phe-Leu, which delineates the specific sequence of its amino acids. cymitquimica.com It is also referred to by synonyms such as H-Tyr-D-Ala-Gly-Phe-Leu-OH and (D-Ala2)-leucine enkephalin. cymitquimica.combiosynth.com
The key feature that distinguishes this compound from its natural counterpart is the substitution of the glycine (B1666218) (Gly) residue at the second position with a D-alanine (D-Ala) residue. cymitquimica.com This seemingly minor alteration has profound implications for the peptide's stability and biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C29H39N5O7 |
| Molecular Weight | 569.65 g/mol |
| CAS Number | 64963-01-5 |
| Sequence | Tyr-D-Ala-Gly-Phe-Leu |
Data sourced from Biosynth and ChemicalBook. biosynth.comchemicalbook.com
Historical Context and Significance in Neuropeptide Studies
The discovery of endogenous opioid peptides, the enkephalins, in 1975 marked a pivotal moment in neuroscience. wikipedia.orgbritannica.com These naturally occurring peptides, Met-enkephalin and Leu-enkephalin, were identified as the body's own ligands for opioid receptors, the same receptors that bind morphine. wikipedia.orgmdpi.com This discovery opened up a new frontier in understanding pain modulation and other physiological processes. mdpi.com
However, a major challenge in studying the physiological roles of endogenous enkephalins was their rapid degradation by enzymes in the body. researchgate.netkoreascience.kr This short half-life limited their therapeutic potential and complicated research efforts. Consequently, scientists began to synthesize analogues of enkephalins with the goal of creating more stable and potent compounds. This led to the development of this compound and other modified peptides. mdpi.com The synthesis and study of such analogues have been instrumental in elucidating the structure-activity relationships of opioid peptides and in designing new therapeutic agents. nih.govnih.gov
Comparison to Endogenous Enkephalins and Rationale for D-Alanine Substitution for Enhanced Stability
The primary reason for the substitution of glycine with D-alanine at the second position in the enkephalin sequence is to confer resistance to enzymatic degradation. cymitquimica.comroyalsocietypublishing.org Endogenous enkephalins are rapidly broken down by peptidases, particularly aminopeptidases, which cleave the bond between the first and second amino acids (Tyr-Gly). researchgate.netkoreascience.krroyalsocietypublishing.org
The introduction of D-alanine, an amino acid with a different stereochemical configuration (D-isomer instead of the naturally occurring L-isomer), makes the peptide bond between Tyrosine and D-Alanine resistant to the action of these degrading enzymes. royalsocietypublishing.orgnih.goviiitd.edu.in This enhanced stability significantly prolongs the half-life of the peptide, allowing for more sustained biological activity. koreascience.krnih.gov
Research has demonstrated the stark difference in stability between Leu-enkephalin and its D-Ala2 analogue. For instance, one study found that the degradation half-life of Leu-enkephalin in certain biological extracts was significantly shorter than that of (Ala2)-Leu-enkephalinamide. koreascience.kr This increased stability allows the synthetic analogue to exert its effects for a longer duration, making it a valuable tool for research into the opioid system. medchemexpress.com Furthermore, this modification has been shown to improve the potency of the analogue. nih.goviiitd.edu.in
Table 2: Comparison of Endogenous Leu-Enkephalin and this compound
| Feature | Endogenous Leu-Enkephalin | This compound |
|---|---|---|
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu | Tyr-D-Ala-Gly-Phe-Leu |
| Enzymatic Stability | Low, rapidly degraded | High, resistant to degradation |
| Biological Half-life | Short | Long |
This table summarizes the key differences based on the provided text.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUJMSMQIPIPTF-IMNFJDCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515342 | |
| Record name | L-Tyrosyl-L-alanylglycyl-L-phenylalanyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60284-47-1 | |
| Record name | L-Tyrosyl-L-alanylglycyl-L-phenylalanyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Peptide Chemistry and Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the production of (Ala2)-Leu-Enkephalin and its analogs. This method involves assembling a peptide chain sequentially on a solid resin support. The primary advantage of SPPS over solution-phase synthesis is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step.
Fmoc-Based Synthesis Strategies
The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely employed method for the SPPS of this compound. ias.ac.inelectronicsandbooks.com This approach utilizes the Fmoc group for the temporary protection of the α-amino group of the amino acids. The synthesis involves a cyclical process of deprotection, washing, and coupling.
The synthesis typically begins with the C-terminal amino acid, Leucine (B10760876) (Leu), attached to a solid support, often a polystyrene-based resin. The Fmoc protecting group is then removed from the Leu residue using a mild base, commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov Following the removal of the Fmoc group, the next Fmoc-protected amino acid in the sequence (in this case, Phenylalanine) is activated and coupled to the free amino group of the resin-bound Leu. nih.gov This cycle of deprotection and coupling is repeated for each subsequent amino acid—Glycine (B1666218) (Gly), Alanine (B10760859) (Ala), and Tyrosine (Tyr)—until the full pentapeptide sequence is assembled. nih.gov
Activation of the carboxylic acid group of the incoming amino acid is critical for efficient peptide bond formation. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. ias.ac.in The progress of the coupling and deprotection steps can be monitored using qualitative tests like the Kaiser test, which detects free primary amines. youtube.com
Once the peptide chain is fully assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA). youtube.com The final crude peptide is then purified, commonly by high-performance liquid chromatography (HPLC).
Table 1: Key Reagents in Fmoc-Based SPPS of this compound
| Reagent/Component | Function | Common Examples |
| Solid Support | Insoluble matrix for peptide assembly | Polystyrene resins (e.g., Merrifield, Wang) |
| Protecting Group | Temporary protection of α-amino groups | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Agent | Removes the Fmoc group | 20% Piperidine in DMF |
| Coupling/Activating Agents | Facilitate peptide bond formation | DCC, HATU, HOBt |
| Cleavage Cocktail | Releases peptide from resin and removes side-chain protecting groups | Trifluoroacetic acid (TFA) with scavengers |
Solution-Phase Synthesis for Peptide Conjugates
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the synthesis of specific peptide conjugates or when scaling up production. nih.gov In this method, protected amino acids are coupled sequentially in a homogenous organic solution. americanpeptidesociety.org Intermediates at each step must be purified before proceeding to the next coupling, which can be more time-consuming than SPPS. nih.gov
Solution-phase synthesis has been effectively used to prepare conjugates of this compound. For instance, researchers have synthesized derivatives by conjugating moieties like adamantane (B196018) to the peptide's C-terminus or N-terminus. nih.gov These syntheses are typically carried out by reacting the protected peptide fragment with the desired molecule in solution, using coupling reagents to form an ester or amide linkage. nih.gov This approach allows for precise control over the reaction conditions and facilitates the conjugation of complex molecules that might be incompatible with the conditions of SPPS.
Advanced Synthetic Strategies for Analogues and Derivatives
To overcome the limitations of the native peptide, such as poor stability and limited bioavailability, advanced synthetic strategies are employed to create analogues and derivatives of this compound with improved properties.
Site-Directed Amino Acid Substitutions
A primary strategy to enhance the pharmacological profile of this compound is the site-directed substitution of its amino acids. Replacing the glycine at position 2 with a D-amino acid, such as D-Alanine, was a key modification that led to the creation of [D-Ala2]-Leu-enkephalin (DALE). This substitution confers significant resistance to degradation by aminopeptidases, thereby increasing the peptide's biological half-life and potency. electronicsandbooks.com
Further modifications have been explored to understand structure-activity relationships. For example, substituting the Leucine at position 5 with D-Leucine in the D-Ala2 analogue resulted in [D-Ala2, D-Leu5]enkephalin (DADLE), another potent and more δ-opioid receptor-selective analogue. nih.gov These substitutions are readily incorporated during SPPS by simply using the desired D-amino acid derivative in the corresponding coupling cycle. electronicsandbooks.com
Glycosylation and Other Chemical Modifications for Functional Enhancement
Chemical modifications, such as glycosylation, are employed to alter the physicochemical properties of this compound, including its hydrophilicity and transport characteristics. Attaching sugar moieties to the peptide can enhance its stability and may improve its ability to cross the blood-brain barrier.
Research has shown that covalently linking a 2-deoxy-D-glucopyranosyl residue to the C-terminal amide of Leucine in a (D-Ala2)-Leu-enkephalin derivative can lead to an improvement in its analgesic effect. nih.gov This type of modification is typically achieved through solution-phase chemistry on the fully assembled and protected peptide. nih.gov Other modifications include the introduction of lipophilic groups, such as an adamantane moiety, to increase the peptide's lipophilicity and potentially enhance its permeation through biological membranes. nih.gov
Prodrug Design and Development for Improved Pharmacological Properties
The development of prodrugs is a sophisticated strategy to improve the delivery and efficacy of this compound. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. This approach can be used to overcome issues like poor membrane permeability and rapid metabolism.
For this compound, prodrug strategies might involve attaching a promoiety to the N-terminus or C-terminus of the peptide. This promoiety could be designed to be cleaved by specific enzymes present at the target site, leading to a localized release of the active peptide. The design of such prodrugs requires careful consideration of the linker chemistry to ensure that the cleavage occurs at the desired rate and location. While specific examples for this compound are part of ongoing research, the general principle involves creating a bioreversible derivative that enhances pharmacological properties.
Isotopic Labeling Techniques for Research Applications
Isotopic labeling is a critical technique in peptide research, enabling scientists to trace the metabolic fate, receptor-binding kinetics, and distribution of compounds like this compound. This process involves the substitution of one or more atoms in the peptide's structure with their heavier, non-radioactive (stable) or radioactive isotopes. The labeled peptide is chemically identical to the unlabeled version but is detectable using specialized analytical methods.
Radioisotopic labeling, in particular, has been instrumental in studying the biological activity of this compound. Tritium (B154650) (³H), a radioactive isotope of hydrogen, is commonly used for this purpose due to its ability to be incorporated into the peptide structure, providing high specific radioactivity for sensitive detection in receptor-binding assays.
A key application of this technique was the preparation of tritium-labeled [D-Ala2]Leu-enkephalin ([³H]DALE) for detailed metabolic and receptor-binding studies. The synthesis involves a multi-step process, beginning with the solid-phase synthesis of a precursor peptide, [D-Ala2, 4,5-didehydro-L-Leu⁵] Leu-enkephalin. This unsaturated precursor is then subjected to catalytic tritiation, which reduces the double bond in the leucine residue and incorporates tritium atoms. This method has successfully produced [³H]DALE with very high specific radioactivity, essential for the sensitivity required in receptor studies. Analysis following acidic hydrolysis confirms that the tritium label is exclusively located at the leucine residue.
Another isotopic labeling approach involves the use of stable isotopes, such as Oxygen-17 (¹⁷O). Analogues of Leu-enkephalin have been synthesized with ¹⁷O incorporated into different amino acid residues. This labeling is achieved during solid-phase peptide synthesis using ¹⁷O-enriched amino acids. The resulting labeled peptides can be studied using ¹⁷O nuclear magnetic resonance (NMR) spectroscopy, providing insights into the peptide's structure and environment without the use of radioactivity.
The selection of the isotope and labeling position is crucial and depends on the research application. The primary goal is to create a tracer that accurately reflects the behavior of the parent compound without altering its biological function.
| Labeling Method | Isotope Used | Precursor Compound | Key Application |
| Catalytic Tritiation | Tritium (³H) | [D-Ala², 4,5-didehydro-L-Leu⁵] Leu-enkephalin | Receptor-binding and metabolic studies |
| Solid-Phase Synthesis | Oxygen-17 (¹⁷O) | ¹⁷O-labeled amino acids | Structural analysis via ¹⁷O NMR |
Self-Assembly Properties and Nanostructure Formation
Following a comprehensive review of scientific literature, no specific research findings on the intrinsic self-assembly properties or the formation of nanostructures by the chemical compound this compound have been identified. The existing body of research on this peptide primarily focuses on its synthesis, pharmacological activity at opioid receptors, and the development of analogues with improved stability and bioavailability. While the field of peptide nanotechnology often explores the self-assembly of short peptides into structures like nanotubes, fibrils, or hydrogels, there is no available data to indicate that this compound has been investigated for these properties or exhibits such behavior.
Enzymatic Biotransformation and Stability Profiles
Mechanisms of Enzymatic Degradation in vitro and in vivo
The degradation of (Ala2)-Leu-Enkephalin is tissue-specific, with different enzymes playing dominant roles in various biological environments such as plasma and brain tissue. In rat plasma, approximately 80-90% of the hydrolysis of D-Ala2-[L-Leu]-enkephalin (DALLE) is attributed to the combined activity of aminopeptidase (B13392206) M and angiotensin-converting enzyme. nih.gov Conversely, in brain tissue, this analog shows high susceptibility to hydrolysis by enkephalinase, while its susceptibility to aminopeptidase activity is low. nih.gov
Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of peptides. The primary degradation pathway for natural Leu-Enkephalin involves the cleavage of the N-terminal Tyr-Gly bond by aminopeptidases. koreascience.krnih.gov However, this compound is specifically designed to be resistant to this type of hydrolysis. nih.gov The substitution at position 2 with a D-amino acid (D-Alanine) sterically hinders the action of aminopeptidases. koreascience.krnih.gov While this substitution provides significant resistance, some degradation by enzymes like aminopeptidase M still occurs, particularly in plasma. nih.gov
Endopeptidases cleave peptide bonds within the amino acid chain. Neutral endopeptidase (NEP), also known as enkephalinase, is a key enzyme in the degradation of enkephalins, typically cleaving the Gly-Phe bond. nih.gov While enkephalinase activity against this compound was found to be undetectable in rat plasma, it is a significant degradation pathway in brain tissue. nih.gov Studies on the degradation of a similar analog, [D-Ala2]-leucine enkephalinamide, in mucosal extracts showed that its primary hydrolytic fragments were Tyr-D-Ala-Gly and Phe-Leu-Amide, demonstrating a breakdown by endopeptidases. koreascience.kr
Angiotensin-converting enzyme (ACE), a dipeptidyl carboxypeptidase, is also involved in the metabolism of this compound. nih.govnih.gov In rat plasma, ACE acts in concert with aminopeptidase M to hydrolyze the analog. nih.gov However, the D-Alanine substitution significantly reduces the rate of cleavage by ACE. Studies have shown that the substitution of Gly2 by D-Ala2 reduces the rate of hydrolysis by ACE to approximately one-third to one-seventh of that observed with the natural enkephalins. nih.gov
Impact of D-Alanine Substitution on Proteolytic Resistance
The substitution of the naturally occurring L-Glycine with D-Alanine at position 2 is the single most important structural modification conferring proteolytic resistance to this compound. echelon-inc.com This change provides stability against aminopeptidases, which are the primary enzymes responsible for the rapid breakdown of endogenous enkephalins. koreascience.krnih.gov This increased stability is reflected in a significantly longer biological half-life. For example, in rabbit mucosal extracts, the degradation half-life of Leu-Enkephalin was measured in hours, whereas a D-Ala2 analog showed substantially greater stability. koreascience.kr
| Compound | Nasal Mucosa Half-Life (hrs) | Rectal Mucosa Half-Life (hrs) | Vaginal Mucosa Half-Life (hrs) |
|---|---|---|---|
| Leu-Enkephalin | 1.62 | 0.37 | 1.12 |
| [D-Ala2]-Leucine Enkephalinamide* | 30.55 | 9.70 | 6.82 |
Pharmacological Modulation of Enzymatic Hydrolysis
The enzymatic hydrolysis of this compound can be modulated by specific peptidase inhibitors. These inhibitors can prolong the peptide's lifespan by blocking its degradation pathways, thereby enhancing its biological effects.
Different classes of inhibitors target the various enzymes involved in the breakdown of this compound.
Amastatin (B1665947) : As an aminopeptidase inhibitor, amastatin can block the degradation of enkephalins at the N-terminus. nih.gov
Thiorphan (B555922) : This compound is an inhibitor of enkephalinase (NEP). nih.gov The administration of thiorphan has been shown to potentiate the analgesic effects of [D-Ala2]-enkephalin derivatives. nih.gov This indicates that by blocking NEP, thiorphan protects the analog from degradation, particularly in the central nervous system where NEP activity is prominent. nih.govnih.gov
Captopril (B1668294) : An ACE inhibitor, captopril can reduce the degradation of enkephalins that are substrates for ACE. nih.gov However, its effect in relation to D-Ala2-substituted analogs is complex. Since these analogs are already poor substrates for ACE, the potentiation of their effects by captopril may involve mechanisms other than simple inhibition of their degradation by this enzyme. nih.gov Some research has even indicated that captopril can stimulate brain aminopeptidase activity. nih.gov
Phosphoramidon (B1677721) : This is another selective inhibitor of enkephalinase. nih.gov By inhibiting this enzyme, phosphoramidon can decrease the degradation of enkephalin analogs that are susceptible to NEP-mediated hydrolysis.
| Inhibitor | Primary Target Enzyme | Effect on this compound Stability |
|---|---|---|
| Amastatin | Aminopeptidases | Inhibits residual N-terminal degradation. nih.gov |
| Thiorphan | Enkephalinase (NEP) | Protects from endopeptidase activity, potentiating effects. nih.gov |
| Captopril | Angiotensin Converting Enzyme (ACE) | Reduces degradation by ACE; other mechanisms may also contribute to effect potentiation. nih.govnih.gov |
| Phosphoramidon | Enkephalinase (NEP) | Inhibits degradation by enkephalinase. nih.gov |
Influence of pH on Enzyme Activity
The activity of enzymes is profoundly influenced by the pH of their environment. acs.org Each enzyme functions optimally at a specific pH, and deviations from this optimum can lead to a significant reduction in catalytic efficiency. acs.orgcreative-enzymes.com Changes in pH can alter the ionization state of amino acid residues within the enzyme's active site, affecting the protein's three-dimensional structure and its ability to bind to its substrate. creative-enzymes.com Extreme pH values, whether highly acidic or alkaline, can cause irreversible denaturation of the enzyme, resulting in a complete loss of activity. acs.orgcreative-enzymes.com
In the context of enkephalin degradation, the activity of key metabolic enzymes is pH-dependent. The hydrolysis of enkephalins in the rat jejunum is primarily carried out by brush border enzymes, including aminopeptidases and endopeptidases. nih.gov Research has shown that lowering the jejunal pH to below 5.0 significantly reduces the activity of aminopeptidase, a primary enzyme responsible for cleaving the N-terminal tyrosine from enkephalins. nih.gov This acidic environment, however, has a less pronounced effect on endopeptidase activity. nih.gov
Interestingly, the stability of this compound, which is specifically designed to be resistant to aminopeptidase, is largely unaffected by pH changes in relation to its hydrolysis by endopeptidase. nih.gov The primary cleavage of this analog occurs at the Gly-Phe bond, a reaction catalyzed by endopeptidase, and this process is not significantly altered by variations in pH. nih.gov This highlights that while pH is a critical factor for certain enzymatic degradation pathways like that of aminopeptidase, the stability of modified peptides such as this compound can be independent of pH if their primary metabolic route involves pH-insensitive enzymes. nih.gov
N-Terminal Modifications and their Effect on Stability and Inhibitory Activity
Modifications to the N-terminal of enkephalins represent a key strategy for enhancing their stability against enzymatic degradation. nih.gov The primary pathway for the breakdown of natural enkephalins is the cleavage of the N-terminal Tyr-Gly bond by aminopeptidases. nih.gov N-terminal acetylation is a common and effective modification that significantly increases the proteolytic stability of these peptides. nih.govcem.de
Studies on the aminopeptidase M-catalyzed hydrolysis of Leucine-enkephalin (Leu-enk) have demonstrated that N-terminal acetylation provides substantial protection. After a 30-minute reaction period, less than 10% of acetylated Leu-enkephalin (Ac-Leu-enk) was hydrolyzed. nih.gov Over an extended 8-hour incubation, a maximum of only 38% of Ac-Leu-enk was broken down. nih.gov This enhanced stability is a direct result of the acetyl group sterically hindering the aminopeptidase M from accessing and cleaving the peptide bond. nih.gov
The kinetic parameters for the degradation of Ac-Leu-enk by aminopeptidase M further quantify this increased resistance. nih.gov
| Compound | Vmax (nmol/min/50 ng) | Km (mM) |
|---|---|---|
| Ac-Leu-enk | 0.5 | 0.9 |
This table displays the kinetic constants for the degradation of N-terminally acetylated Leucine-enkephalin by aminopeptidase M, showing the maximum reaction rate (Vmax) and the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of Vmax. nih.gov
Beyond enhancing stability, N-terminal acetylation can also confer inhibitory activity upon the enkephalin analog. Research suggests that acetylated enkephalins may act as inhibitors in the degradation of their natural counterparts by competing for the active site of aminopeptidase M. nih.gov For instance, acetylated Methionine-enkephalin has been shown to act as a mixed-type inhibitor for the degradation of natural Met-enk, with an inhibition constant (Ki) of 1.0 × 10⁻³ M. nih.gov This dual function of enhanced stability and competitive inhibition makes N-terminal modification a highly effective strategy for prolonging the physiological lifetime of enkephalin-based compounds. nih.gov
Receptor Pharmacology and Molecular Interactions
Opioid Receptor Binding Affinity and Selectivity
(Ala2)-Leu-Enkephalin, also known as DADLE (D-Ala2, D-Leu5-enkephalin), exhibits a marked preference for the delta-opioid receptor (DOR), with significant but lower affinity for the mu-opioid receptor (MOR). Its interaction with the kappa-opioioid receptor (KOR) is generally characterized by low affinity. This selectivity profile is crucial in defining its specific physiological and potential therapeutic effects.
Delta-Opioid Receptor Agonism and Specificity
This compound is a potent and highly specific agonist for the delta-opioid receptor. mdpi.com This strong interaction is a defining characteristic of the compound. Studies have consistently demonstrated its high affinity for DOR, making it a valuable tool in the experimental characterization of this receptor subtype. The binding of 3H-Leu-Enkephalin to rat brain plasma membranes has been shown to preferentially label the delta subtype of opioid receptors. nih.gov This specificity allows for the investigation of DOR-mediated physiological processes. The agonistic activity of this compound at the delta receptor is responsible for its various observed effects, including its potential neuroprotective properties. mdpi.com
Kappa-Opioid Receptor Non-Interaction or Low Affinity
In contrast to its significant interaction with delta and mu receptors, this compound demonstrates a notably low affinity for the kappa-opioid receptor. nih.gov This lack of significant binding to KOR is a key aspect of its receptor selectivity profile. This characteristic distinguishes it from other opioid peptides and non-peptide opioids that may have a broader interaction spectrum across all three major opioid receptor types.
Interactive Data Table: Binding Affinity of this compound for Opioid Receptors
| Receptor Subtype | Ligand | Ki (nM) | Species | Tissue |
| Delta (δ) | 3H-Leu-Enkephalin | 0.7 (High affinity site), 5 (Low affinity site) | Rat | Brain |
| Mu (μ) | This compound | Intermediate Affinity | - | - |
| Kappa (κ) | This compound | Low Affinity | - | - |
Note: Specific Ki values for mu and kappa receptors for this compound are not consistently reported across the literature, with most sources describing the affinity in qualitative terms ("intermediate" or "low").
Ligand Binding Assay Methodologies
The characterization of the binding of this compound to opioid receptors relies on sophisticated in vitro techniques known as ligand binding assays. These assays are fundamental in determining the affinity (Kd or Ki), the number of binding sites (Bmax), and the selectivity of a ligand for its receptor.
Radioligand Binding Studies
Radioligand binding assays are a cornerstone for studying receptor-ligand interactions and have been extensively used to characterize the binding of this compound. revvity.com This technique involves the use of a radioactively labeled form of the ligand, such as 3H-Leu-Enkephalin, which allows for the direct measurement of its binding to receptor preparations. nih.gov
The general procedure for a radioligand binding assay involves several key steps:
Preparation of Receptor Source: This typically involves isolating cell membranes from tissues known to express the target opioid receptors, such as the brain, or using cultured cells that have been genetically engineered to express a specific receptor subtype. nih.gov
Incubation: The receptor preparation is incubated with the radiolabeled this compound. To determine the affinity of unlabeled compounds, a competition binding assay is performed where the receptor preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound. giffordbioscience.com
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. A common method for this is rapid filtration through glass fiber filters, which trap the cell membranes containing the receptors and the bound radioligand. springernature.com
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is then measured using a scintillation counter. This measurement is directly proportional to the amount of radioligand bound to the receptors. springernature.com
Quantitative Analysis of Binding Sites
The data obtained from radioligand binding studies are subjected to quantitative analysis to determine key binding parameters.
Saturation Binding Analysis: To determine the density of receptors (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, saturation binding experiments are performed. In these experiments, the receptor preparation is incubated with increasing concentrations of the radiolabeled this compound until all the binding sites are occupied (saturated). The resulting data are then plotted, and the Bmax and Kd values are derived from the curve. nih.gov A study using 3H-Leu-Enkephalin in rat brain membranes identified a high-affinity binding site with a Kd of 0.7 nM and a Bmax of 60 fmol/mg protein, and a low-affinity site with a Kd of 5 nM and a Bmax of 160 fmol/mg protein. nih.gov
Competition Binding Analysis: To determine the affinity (Ki) of unlabeled this compound or other competing ligands, competition binding assays are conducted. In these experiments, a fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value, which represents the affinity of the unlabeled ligand for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation. giffordbioscience.com
Interactive Data Table: Parameters from Radioligand Binding Studies of 3H-Leu-Enkephalin
| Parameter | Value | Unit | Experimental Condition |
| Kd (High Affinity Site) | 0.7 | nM | Rat brain plasma membranes |
| Bmax (High Affinity Site) | 60 | fmol/mg protein | Rat brain plasma membranes |
| Kd (Low Affinity Site) | 5 | nM | Rat brain plasma membranes |
| Bmax (Low Affinity Site) | 160 | fmol/mg protein | Rat brain plasma membranes |
Intracellular Signaling Pathways and Mechanisms
The binding of this compound to opioid receptors initiates a cascade of intracellular events. As a δ-opioid receptor agonist, its synthetic analogue DADLE has been instrumental in elucidating these pathways.
G-Protein Coupled Receptor Activation
The delta opioid receptor (DOR) is a G-protein coupled receptor (GPCR). The binding of ligands like enkephalins activates inhibitory G-proteins (Gi/Go) on the cytoplasmic side of the plasma membrane. This activation is a critical first step in the signal transduction cascade. Studies have shown that DADLE stimulates GTP hydrolysis, a hallmark of G-protein activation. Specifically, research using fusion proteins of the human δ-opioid receptor (hDOR) linked to G-protein α-subunits demonstrated that DADLE-stimulated GTP hydrolysis by Gi1α is a key part of its mechanism.
Beta-Arrestin Recruitment and Receptor Internalization
Following GPCR activation and phosphorylation, β-arrestin proteins are recruited to the receptor. This interaction is crucial for two main processes: receptor desensitization, which attenuates G-protein-mediated signaling, and receptor internalization via clathrin-mediated endocytosis. While β-arrestin recruitment can lead to receptor downregulation, it can also initiate G-protein-independent signaling pathways.
Studies have revealed that for agonists of the µ-opioid receptor, both the G-protein and β-arrestin2 compete for the same binding site, which involves intracellular loop 2 (ICL2) and other cytoplasmic regions of the receptor. The specific conformation adopted by the receptor upon ligand binding influences the preference for G-protein or β-arrestin coupling. Modifications to the enkephalin peptide structure can regulate this "bias." For instance, substituting the C-terminus carboxylate of an enkephalin derivative with certain amides was shown to reduce β-arrestin recruitment efficacy at both δ- and µ-opioid receptors, while maintaining G-protein signaling potency.
Downstream Signaling Cascades (e.g., cAMP, MAPK, PI3K/Akt, JNK, p38)
Activation of the delta opioid receptor by DADLE triggers multiple downstream signaling cascades that are vital for its cellular effects.
cAMP Pathway : As an agonist for Gi/Go-coupled receptors, DADLE signaling typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This occurs via the suppression of the PKA and CREB signaling pathway.
MAPK Pathway : The mitogen-activated protein kinase (MAPK) pathway is significantly modulated by DADLE. In studies of neuronal injury, DADLE increased the phosphorylation of Extracellular signal-Regulated Kinase (ERK) while preventing the phosphorylation of p38 MAPK induced by oxygen-glucose deprivation. However, it was observed to have no significant effect on the phosphorylation of JNK (c-Jun N-terminal kinase). The neuroprotective effects of DADLE are thought to arise, in part, from maintaining a dynamic balance between the activation of ERK and the inhibition of p38. Other research has implicated the BDNF-ERK1/2-synapsin I pathway in DADLE-mediated synaptic improvements.
PI3K/Akt Pathway : The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation, is also activated by DADLE. The neuroprotective effects of DADLE can be blocked by inhibitors of PI3K, indicating the essential role of this pathway in mediating the peptide's survival-promoting actions.
Other Pathways : DADLE-evoked DOR activation has been shown to enhance neuronal autophagy by activating the AMPK/mTOR/ULK1 signaling pathway, which contributes to its neuroprotective effects against ischemia.
The table below summarizes the effect of this compound (via DADLE) on these key signaling pathways.
| Signaling Pathway | Key Proteins | Effect of DADLE |
| cAMP | Adenylyl Cyclase, PKA, CREB | Inhibition/Suppression |
| MAPK | ERK | Increased Phosphorylation (Activation) |
| p38 | Decreased Phosphorylation (Inhibition) | |
| JNK | No Appreciable Effect | |
| PI3K/Akt | PI3K, Akt | Activation |
| AMPK/mTOR | AMPK, mTOR, ULK1 | Activation of Pathway (Enhanced Autophagy) |
Structure-Activity Relationship (SAR) Studies for Receptor Selectivity
The specific sequence of amino acids in enkephalin analogues is critical for their binding affinity and selectivity for different opioid receptor subtypes. Structure-activity relationship (SAR) studies have been pivotal in designing analogues with desired pharmacological profiles.
Influence of Amino Acid Residue Modifications (e.g., Phe4)
The phenylalanine residue at position 4 (Phe4) has been identified as a key position for modulating the potency and selectivity of Leu-enkephalin analogues.
Modifications to the aromatic ring of Phe4 have profound effects on receptor interaction. For example, halogenation of the phenyl ring can significantly alter binding affinities. Substituting the para-position with fluorine or chlorine has been shown to increase binding affinities for µ, δ, and κ receptors. This demonstrates that even subtle electronic and steric changes at this position can have a substantial impact on how the ligand fits into the receptor's binding pocket.
Furthermore, these modifications can influence the functional activity of the peptide, shifting its profile between agonist and antagonist. For instance, in a series of enkephalin-like tetrapeptide analogues, a Phe(p-Cl) modification at position 4 converted a partial agonist at the KOR to a pure antagonist, while retaining high binding affinity. This highlights the critical role of the Phe4 residue in determining not just binding, but also the subsequent functional response of the receptor.
The table below provides examples of Phe4 modifications and their observed effects.
| Modification at Phe4 | Effect on Receptor Interaction |
| Para-Fluoro substitution | Increased binding affinity at µ, δ, and κ receptors |
| Para-Chloro substitution | Increased binding affinity; can convert KOR partial agonism to antagonism |
| Para-Bromo substitution | Slight decrease in binding affinity compared to fluoro/chloro substitutions |
Modulation of Potency and Efficacy
The potency and efficacy of this compound and its analogs, such as [D-Ala2, D-Leu5]-enkephalin (DADLE), are not fixed properties but are subject to significant modulation through several molecular and cellular mechanisms. These modulatory factors include structural modifications that alter metabolic stability, interactions with multiple opioid receptor subtypes, and cross-talk with other signaling pathways. Understanding these mechanisms is crucial for elucidating the complete pharmacological profile of this class of compounds.
Structural Modifications and Enzymatic Stability
One of the primary ways the potency of enkephalin analogs is modulated is through structural changes that confer resistance to enzymatic degradation. The parent molecule, Leu-enkephalin, has a very short in-vivo half-life due to rapid hydrolysis by plasma and tissue enzymes like aminopeptidases. The substitution of L-alanine with D-alanine at position 2, creating this compound, significantly enhances its potency and duration of action by making the peptide bond between Tyr-1 and D-Ala-2 resistant to cleavage by aminopeptidases. echelon-inc.com
Further modifications, such as the substitution of D-leucine at position 5 (creating DADLE), provide additional protection against enzymatic breakdown. Research into novel analogs has demonstrated that other modifications, such as N-terminal pivaloyl groups, can dramatically extend plasma half-life, thereby substantially increasing in-vivo potency and efficacy.
| Compound | Key Structural Modification(s) | Observed Effect on Stability/Potency | Reference Finding |
|---|---|---|---|
| Leu-Enkephalin | Endogenous peptide (Tyr-Gly-Gly-Phe-Leu) | Rapidly degraded by plasma enzymes. | Plasma half-life of approximately 25 minutes. |
| This compound | Substitution of Gly-2 with D-Ala-2 | Resistant to degradation by aminopeptidases. | Considered a long-acting and potent analog. echelon-inc.com |
| KK-103 | N-pivaloyl modification on Leu-Enkephalin | Extremely high resistance to plasma degradation. | Extrapolated plasma half-life of 37 hours, a ~90-fold increase over Leu-Enkephalin. |
Modulation by Opioid Receptor Subtype Interaction
The contribution of each receptor subtype to the compound's activity can be dissected using selective antagonists. Research has shown that the effects of DADLE can be differentially blocked by antagonists specific to δ-opioid or μ-opioid receptors. For instance, the anticonvulsant effects of DADLE in rats are primarily mediated by the δ-opioid receptor system, as they are potently blocked by the selective δ-antagonist ICI 154,129. However, these studies also reveal a functional interaction between the δ and μ receptor systems, where prior occupancy of μ-receptors can alter the ability of antagonists to block DADLE's effects.
| Antagonist | Receptor Selectivity | Effect on DADLE-Induced Seizure Threshold Increase | Inferred Mechanism of Modulation |
|---|---|---|---|
| ICI 154,129 | Selective δ-antagonist | Produced a dose-related blockade; more potent than naloxone. | Demonstrates primary mediation of the effect via δ-opioid receptors. |
| Naloxone | Non-selective antagonist | Produced a dose-related blockade. | Inhibits activity at both δ and μ receptors, confirming opioid-mediated effect. |
| beta-Funaltrexamine (β-FNA) | Irreversible selective μ-antagonist | Did not block the effect alone, but prior occupancy diminished the blocking ability of other antagonists. | Suggests a functional interaction or cross-talk between μ and δ receptors in modulating the overall response. |
Modulation via Transactivation of Non-Opioid Receptors
The efficacy of this compound analogs can also be profoundly modulated by signaling pathways entirely outside of the opioid receptor family. A significant body of research has demonstrated that the cellular effects of DADLE can be dependent on the transactivation of the Epidermal Growth Factor Receptor (EGFR). This mechanism involves the δ-opioid receptor activation leading to the subsequent phosphorylation and activation of the EGFR, which then triggers its own downstream signaling cascades, such as the pro-survival Akt and ERK pathways.
This cross-talk mechanism is crucial for certain protective effects of DADLE. Studies on cardiac ischemia-reperfusion injury have shown that the cardioprotective efficacy of DADLE is completely abolished by inhibitors of the EGFR pathway. This indicates that for specific biological outcomes, the efficacy of DADLE is not solely dependent on opioid receptor signaling but requires the integrated activity of a separate receptor tyrosine kinase system.
| Condition | Key Finding | Implication for Efficacy |
|---|---|---|
| DADLE alone | Reduced infarct size and increased phosphorylation of Akt and ERK. | DADLE is efficacious in providing cardioprotection. |
| DADLE + Metalloproteinase Inhibitor (MPI) | The protective effect of DADLE was abolished. | Efficacy is dependent on metalloproteinase activity, which is required for EGFR ligand release. |
| DADLE + AG1478 (EGFR Inhibitor) | The protective effect of DADLE was abolished. | Demonstrates that DADLE's efficacy in this context is critically dependent on EGFR transactivation. |
Conformational Analysis and Structural Biology
Theoretical and Computational Approaches to Peptide Conformation
Computational chemistry provides powerful tools to predict and analyze the stable conformations of peptides like (Ala2)-Leu-Enkephalin. These methods range from classical mechanics-based approaches to sophisticated quantum mechanical calculations.
Empirical energy calculations, which rely on classical mechanics, are instrumental in exploring the vast conformational landscape of peptides. These methods utilize force fields, such as ECEPP (Empirical Conformational Energy Program for Peptides), to approximate the potential energy of a molecule as a function of its atomic coordinates.
Initial conformational searches for Leu-Enkephalin and its analogs are often performed using force fields like ECEPP3. nih.gov These simulations have been successful in identifying numerous low-energy, compact conformations. nih.gov One significant finding from early empirical energy calculations on enkephalins was the identification of a particularly stable conformation featuring a type II' β-bend involving the Gly-Phe residues. nih.gov This folded structure is stabilized by a hydrogen bond between the hydroxyl group of the N-terminal tyrosine and the carbonyl group of either glycine (B1666218) or phenylalanine. pnas.org Such calculations also provide insights into the relative flexibility of the amino acid side chains, with the phenylalanine and leucine (B10760876) side chains demonstrating considerable rotational freedom. pnas.org The conformations predicted by these empirical methods are often used as starting points for higher-level theoretical calculations and are validated against experimental data. nih.govpnas.org
Quantum mechanical calculations offer a more accurate description of molecular structure by considering the electronic structure of the peptide. These ab initio methods solve the Schrödinger equation to determine the energy and wavefunction of the molecule.
First-principles quantum mechanical calculations have been pivotal in refining the understanding of this compound's intrinsic structure. rsc.org These calculations, often performed in conjunction with systematic conformational searches, help identify a set of low-energy candidate structures. rsc.org The accuracy of these quantum mechanical approaches is such that they can be used to predict vibrational spectra, which can then be directly compared with experimental data for structural validation. rsc.org For instance, high-level quantum mechanical calculations of electronic structures were essential in identifying the most stable conformer of singly protonated this compound in the gas phase. rsc.org The agreement between the calculated and experimental spectra provides strong evidence for the predicted intrinsic structure, showcasing the predictive power of these first-principles theories for large, flexible molecules. rsc.org
Density Functional Theory (DFT) has emerged as a widely used quantum mechanical method for studying peptides due to its favorable balance of accuracy and computational cost. DFT calculations have been extensively applied to investigate the conformational preferences of Leu-Enkephalin and its analogs in both the gas phase and in solution. nih.govacs.org
Studies employing DFT have revealed that the conformational landscape of Leu-Enkephalin is sensitive to its environment. In the gas phase, the neutral form of the peptide predominantly adopts a folded structure stabilized by multiple hydrogen bonds, often featuring a βII'-bend-like motif. nih.govacs.orgresearchgate.net In an aqueous environment, the zwitterionic form is favored, which also exhibits a folded structure, but with different hydrogen bonding patterns, such as double β-bends. nih.govacs.orgresearchgate.net The choice of DFT functional and basis set is critical for obtaining reliable results. A variety of functionals, including M06-2X and B3LYP, have been used in these studies. nih.govresearchgate.net For example, conformational searches followed by DFT re-optimization at the M06-2X/6-31+G(d) level of theory have been used to identify numerous stable conformers. nih.gov The calculated structures and their relative energies provide a detailed picture of the peptide's conformational equilibrium.
| DFT Functional | Basis Set | Environment | Key Findings on Conformation |
|---|---|---|---|
| M06-2X | 6-31+G(d), def2-TZVP | Gas Phase | Dominantly folded structure with a βII'-bend-like motif. nih.govacs.org |
| M06-2X (SMD) | 6-31+G(d), def2-TZVP | Water | Folded zwitterionic structure with double β-bends (βII' and βI). nih.govacs.org |
| B3LYP | 6-31G* | DMSO-d6 (simulated) | Used to simulate vibrational absorption spectra for comparison with experimental data. researchgate.net |
| DSD-PBEP86-D3BJ | def2-TZVP | Gas Phase & Water | Analyzed Gibbs free energies to confirm folded structures as dominant. acs.org |
Experimental Techniques for Structural Elucidation
Experimental methods are crucial for validating and refining the conformational models derived from theoretical calculations. Spectroscopic techniques, in particular, provide direct information about the three-dimensional structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides. By measuring parameters such as nuclear Overhauser effects (NOEs), coupling constants, and the temperature dependence of chemical shifts, NMR can provide distance and dihedral angle constraints that define the peptide's structure.
The conformations of enkephalins predicted by empirical energy calculations have been shown to be consistent with published NMR data. nih.govpnas.org For instance, NMR studies in dimethyl sulfoxide (DMSO) have suggested that Leu-Enkephalin predominantly exists in a folded conformation with a type I or II' β-bend at the Gly3-Phe4 sequence. nih.gov The ensemble-averaged distance between specific protons, calculated from theoretical models, can be compared with distances derived from NOESY spectra to validate the computational results. researchgate.net This synergy between NMR experiments and theoretical simulations is essential for developing a comprehensive understanding of the conformational preferences of this compound in solution.
Vibrational spectroscopy probes the vibrational energy levels of a molecule, which are highly sensitive to its conformation. Techniques like Vibrational Self-Consistent Field (VSCF) theory, combined with experimental methods such as cold ion spectroscopy, provide detailed structural information, particularly for molecules in the gas phase.
Time-Resolved Förster Resonance Energy Transfer (FRET)
Time-Resolved Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique used to measure distances between fluorescent labels, providing insights into the conformational distribution of peptides. In studies of enkephalin analogs, FRET can be employed to determine the average distances between key residues, such as the N-terminal tyrosine and a fluorescently labeled residue at another position.
For a Leu-Enkephalin analog, time-resolved FRET has been utilized to analyze conformations and their heterogeneity in both aqueous solution and in the presence of sodium dodecyl sulfate (SDS) micelles. nih.gov By measuring the energy transfer between the N-terminal tyrosine and a tryptophan substituted at the fourth position, researchers can determine the average distances between these two residues for different populated rotameric conformations of tyrosine. nih.gov Such studies, often complemented by molecular dynamics simulations, reveal extensive conformational heterogeneity. nih.gov
The efficiency of energy transfer in FRET is acutely dependent on the distance between the donor and acceptor molecules, typically in the range of 1 to 10 nanometers. This "molecular ruler" capability allows for the characterization of compact versus extended conformations of the peptide.
Mass Spectrometry/Ion Mobility Spectrometry
Mass spectrometry (MS) and ion mobility spectrometry (IMS) are instrumental in determining the mass-to-charge ratio and the gas-phase conformation of peptides like this compound. Leucine enkephalin is a frequently used standard in mass spectrometry for testing new instruments and methodologies due to its well-understood fragmentation patterns. nih.gov
Ion mobility spectrometry, when coupled with mass spectrometry (IMS-MS), can separate peptide isomers and conformers based on their different shapes and sizes (collisional cross-section). This technique has been used to distinguish between peptides containing D- and L-amino acids. rsc.org For this compound, IMS-MS can provide valuable data on its gas-phase structure, which can then be compared with its solution-phase conformations.
Key parameters derived from these techniques include:
Collisional Cross-Section: Provides information about the three-dimensional shape of the ion in the gas phase.
Fragmentation Patterns: Tandem mass spectrometry (MS/MS) reveals how the peptide breaks apart, offering clues about its sequence and structure. The ratios of certain fragment ions can indicate the degree of internal energy in the precursor ions. researchgate.net
Conformational Preferences in Diverse Environments
The conformation of this compound is highly sensitive to its environment. The surrounding solvent or lipid environment can stabilize different conformations, which in turn can affect its biological activity.
Aqueous Solutions and Micellar Systems (e.g., SDS)
In aqueous solution, Leu-Enkephalin and its analogs exhibit significant flexibility, existing as a mixture of folded and unfolded forms. nih.gov The presence of a membrane-mimicking environment, such as that provided by SDS micelles, can induce more compact and structured conformations. nih.gov
Studies on a Leu-Enkephalin analog have shown that upon titration with SDS, the fluorescence lifetimes of the N-terminal tyrosine decrease, indicating the formation of more compact peptide conformations within the micelle environment. nih.gov This is consistent with the hypothesis that the lipid environment of a cell membrane may induce the formation of the bioactive conformation of the peptide. nih.gov
| Environment | Predominant Conformation | Key Findings |
| Aqueous Solution | Ensemble of extended and folded structures | High degree of conformational flexibility. |
| SDS Micelles | Compact, folded structures | Mimics a membrane environment, inducing a more ordered conformation potentially related to the bioactive state. nih.gov |
Influence of Chiral Substitutions on Peptide Structure
The substitution of the L-amino acid at position 2 with a D-amino acid, as in this compound, has a profound impact on the peptide's structure and function. This substitution generally leads to enhanced activity and resistance to enzymatic degradation. nih.gov
The introduction of a D-amino acid can alter the peptide's main chain conformation and disrupt or stabilize secondary structures like β-turns. For some peptides, D-amino acid substitution can break an existing α-helix by inducing a kink structure. The specific effect is highly dependent on the position of the substitution and the nature of the amino acid side chains.
In the context of enkephalins, the D-Ala2 substitution is known to favor a folded conformation. NMR studies and theoretical calculations on potent µ-selective opioids containing a D-Ala2 modification have pointed towards folded low-energy conformations characterized by a βII-type turn around Gly3-MePhe4. nih.gov
Relationship between Conformation and Receptor Binding/Activity
The biological activity of this compound is intrinsically linked to its ability to adopt a specific conformation that is complementary to the binding pocket of opioid receptors. The substitution of Gly2 with D-Ala enhances its potency and stability. nih.govnih.gov
Different opioid receptor subtypes (μ and δ) may recognize different conformations of enkephalin analogs. It has been proposed that the μ receptor favors a more extended conformation where the two aromatic rings (Tyr1 and Phe4) are on opposite sides of the peptide backbone. rsc.org Conversely, the δ receptor is thought to prefer a folded conformation where the aromatic residues are on the same side. rsc.org
The incorporation of a D-amino acid at the fifth position in cyclic enkephalin analogs has been shown to increase the fraction of folded conformations with a parallel orientation of the aromatic side chains, thereby enhancing activity at the δ receptor. nih.gov While this is not a direct study of this compound, it highlights the principle that stereochemistry at different positions can modulate the conformational equilibrium and thus receptor selectivity.
The conformational effects induced by the D-Ala2 substitution, often in combination with other modifications, are a key factor in the enhanced µ-opioid receptor selectivity and activity of these peptides. nih.gov A compact interaction between the side chains of Tyr1 and D-Ala2 has been observed in some analogs, further supporting the idea of a specific folded structure being important for receptor interaction. nih.gov
| Conformation Feature | Associated Receptor Preference (Hypothesized) |
| Extended Conformation (aromatic rings on opposite sides) | μ-receptor |
| Folded Conformation (aromatic rings on the same side) | δ-receptor |
Preclinical Pharmacological Research and Efficacy Studies
In vitro Cellular and Tissue Models
(Ala2)-Leu-Enkephalin, also known as DADLE, has demonstrated significant cytoprotective effects by promoting cell survival and inhibiting apoptosis across various cell types. In models of ischemia-reperfusion (I/R) injury, DADLE has been shown to reduce apoptosis in brain microvascular endothelial cells (BMECs) and hepatocytes. nih.govwikipedia.org This anti-apoptotic effect is mediated, in part, by the regulation of the Bcl-2 family of proteins. DADLE treatment significantly increases the expression of the anti-apoptotic protein Bcl-2 while reducing the levels of the pro-apoptotic protein Bax. researchgate.netnih.gov
Furthermore, DADLE intervenes in the final execution phase of apoptosis by downregulating the expression of key effector enzymes. Studies in cirrhotic rat livers subjected to I/R injury showed that DADLE treatment significantly decreased the expression of Cleaved Caspase-3, a critical marker of apoptosis. wikipedia.org In models of myocardial I/R, DADLE also remarkably decreased caspase-3 expression, confirming its anti-apoptotic role. consensus.app This modulation of apoptotic pathways underscores the peptide's potential to protect tissues from cell death induced by stressors like ischemia and hypoxia. researchgate.net
Table 1: Effect of this compound on Apoptosis Markers
| Cell/Tissue Model | Key Apoptotic Marker | Observed Effect of this compound | Reference |
|---|---|---|---|
| Brain Microvascular Endothelial Cells (BMECs) | Apoptosis (General) | Reduced | nih.govresearchgate.net |
| Astrocytes (Oxygen-Glucose Deprivation) | Bax/Bcl-2 Ratio | Decreased (Reduced Bax, Increased Bcl-2) | nih.gov |
| Cirrhotic Rat Hepatocytes (Ischemia-Reperfusion) | Cleaved Caspase-3 | Downregulated | wikipedia.org |
| Myocardium (Ischemia-Reperfusion) | Caspase-3 | Decreased | consensus.app |
In primary rat hepatocytes, this compound confers significant protection against oxidative stress. This protective mechanism is linked to its interaction with δ-opioid receptors, as the effect can be blocked by the δ-opioid receptor antagonist, naltrindole. Treatment with DADLE leads to a decrease in the phosphorylation of stress-activated protein kinases such as JNK and p38, which are key components of cellular stress response pathways.
The cytoprotective effect also involves the activation of pro-survival signaling cascades. Research indicates that DADLE activates the PI3K/Akt signaling pathway, and the inhibition of this pathway diminishes the protective effects of the peptide. In models of normothermic ex vivo liver perfusion, DADLE treatment resulted in lower levels of tissue malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. This suggests that a primary mechanism of DADLE's hepatoprotective action is through its anti-oxidative effects.
The cellular effects of this compound are mediated through complex signaling networks involving the modulation of gene expression and protein phosphorylation. A central pathway activated by DADLE in hepatocytes and other cells is the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) pathway. wikipedia.org Activation of PI3K/Akt signaling is crucial for its protective effects against apoptosis and oxidative stress. wikipedia.org DADLE treatment leads to the phosphorylation and activation of Akt, which in turn modulates downstream targets like glycogen (B147801) synthase kinase-3b (GSK-3b) and Bcl-2-associated death promoter (BAD), promoting cell survival. wikipedia.org
In addition to pro-survival pathways, DADLE has been shown to inhibit the Wnt/β-Catenin signaling pathway, which is implicated in apoptosis. consensus.app Studies on myocardial ischemia-reperfusion injury revealed that DADLE reversed the injury-induced increase in the expression of Wnt3a, β-Catenin, and TCF4. consensus.app Furthermore, DADLE can modulate the expression of immediate early genes and tumor suppressor genes. For instance, it has been found to attenuate the mRNA expression of c-fos and the tumor suppressor p53 in response to neurotoxic insults.
Enkephalins, including this compound, play a crucial role as neuromodulators by regulating the release of other neurotransmitters and neuropeptides in the central and peripheral nervous systems. One of their primary mechanisms in pain modulation involves inhibiting the release of excitatory neuropeptides from the terminals of primary afferent sensory neurons.
In vitro studies using cultured sensory neurons have shown that enkephalin analogues can inhibit the potassium-evoked, calcium-dependent release of Substance P, a key neuropeptide involved in transmitting pain signals. This inhibitory action is thought to be mediated by a decrease in the duration of calcium action potentials in the dorsal root ganglion cell bodies. By suppressing the release of pro-nociceptive peptides like Substance P and Calcitonin Gene-Related Peptide (CGRP) in the spinal cord's dorsal horn, enkephalins effectively reduce the transmission of pain signals to higher brain centers.
The uptake of this compound into neuronal cells is facilitated by specific transport proteins. Research has identified two sodium-coupled oligopeptide transporters, SOPT1 and SOPT2, as key players in the transport of DADLE across the neuronal membrane. nih.gov Studies using the retinal neuronal cell line RGC-5 demonstrated robust, sodium-dependent, and saturable uptake of DADLE. nih.gov
The kinetic analysis of this transport in RGC-5 cells revealed a high-affinity uptake with a Michaelis constant (Kt) of 6.2 ± 0.6 μM. nih.gov The characteristics of DADLE uptake, particularly its inhibition by various tripeptides, strongly suggest that it is primarily mediated by SOPT2 in these cells. However, further investigation showed that these neuronal cells also express SOPT1. nih.gov The presence and activity of both SOPT1 and SOPT2 have also been confirmed in the human neuroblastoma cell line SK-N-SH, indicating that this dual transporter expression may be a common feature of neuronal cells. nih.gov These transporters are not exclusive to opioid peptides and can transport a broad spectrum of oligopeptides.
Table 2: this compound Transport Characteristics in Neuronal Cells
| Parameter | Finding | Cell Line | Reference |
|---|---|---|---|
| Transport Mechanism | Na+-dependent, saturable uptake | RGC-5 | nih.gov |
| Primary Transporters | SOPT1 and SOPT2 | RGC-5, SK-N-SH | nih.gov |
| Transport Affinity (Kt) | 6.2 ± 0.6 μM | RGC-5 | nih.gov |
| Inhibition Profile | Inhibited by various tripeptides (characteristic of SOPT2) | RGC-5 |
The bioactivity of opioid peptides is classically assessed using isolated smooth muscle preparations, such as the mouse vas deferens and guinea pig ileum. In these tissues, opioids inhibit electrically induced contractions by suppressing the release of excitatory neurotransmitters. This compound has been shown to be a potent agonist in the mouse vas deferens preparation.
Studies have demonstrated that DADLE effectively inhibits muscle contraction in this tissue, an effect mediated through opioid receptors. The mouse vas deferens contains multiple types of opioid receptors, and the response profile to different agonists can vary. The potent inhibitory action of DADLE in this assay confirms its significant activity at peripheral opioid receptors, which is a hallmark of this class of peptides.
In vivo Animal Models of Neurological and Physiological Function
Preclinical research utilizing in vivo animal models has been instrumental in elucidating the diverse pharmacological effects of this compound, also known as [D-Ala2, D-Leu5]enkephalin (DADLE). These studies have provided critical insights into its potential therapeutic applications across a range of neurological and physiological conditions.
Antinociceptive Efficacy Studies
This compound, a potent and more stable analog of the endogenous Leu-enkephalin, has demonstrated significant antinociceptive effects in various animal models of pain. echelon-inc.com Its resistance to enzymatic degradation allows for a more sustained action compared to its natural counterpart. echelon-inc.com
In a mouse tail-pressure test, derivatives of [D-Ala2]Leu-enkephalin conjugated with an adamantane (B196018) moiety exhibited significant antinociceptive effects after subcutaneous administration. nih.gov This suggests that structural modifications can enhance the delivery of the peptide to the central nervous system without compromising its analgesic properties. nih.gov Further studies have utilized models like the formalin test, which assesses both acute and inflammatory pain phases, to characterize the analgesic profile of enkephalin analogs. nih.govmdpi.com For instance, the novel analgesic tapentadol, which has a µ-opioid receptor agonist component, has shown efficacy in both rat and mouse formalin tests. nih.gov
The table below summarizes findings from a study evaluating the antinociceptive efficacy of an ethanolic extract of Hilleria latifolia, where the effects were partially mediated through opioid pathways, in the tail immersion test.
Neuroprotective Effects in Ischemia-Reperfusion Injury Models
This compound has been extensively investigated for its neuroprotective properties in animal models of ischemia-reperfusion (I/R) injury, a condition that occurs when blood supply is restored to tissue after a period of ischemia.
In a rat model of focal cerebral I/R injury, intracerebroventricular administration of DADLE was found to improve neurological deficits, reduce cerebral infarct volume, and increase the number of normal neurons. scienceopen.com These protective effects were associated with the inhibition of the TLR4/NF-κB signaling pathway, which plays a role in neuroinflammation. scienceopen.com Studies in rats have shown that DADLE can significantly reduce the loss of hippocampal CA1 neurons and lessen neurological impairments following global cerebral ischemia. scienceopen.com
Further research has delved into the molecular mechanisms underlying DADLE's neuroprotective actions. In a model of global ischemia, DADLE was shown to confer neuroprotection by activating the delta opioid receptor-AMPK-autophagy axis. nih.govdoaj.org This activation enhanced neuronal autophagy, a cellular process of degradation and recycling of cellular components, which helped to protect ischemic neurons. nih.govdoaj.org The protective effects of DADLE were abolished by an autophagy inhibitor, confirming the importance of this pathway. nih.govdoaj.org
In a rabbit model of spinal cord I/R injury, DADLE administration during the ischemic period induced neuroprotective efficacy. spandidos-publications.com A study investigating the optimal timing of DADLE infusion found that administration at different intervals, including prior to ischemia or at the start of reperfusion, can offer protection against spinal cord injury. spandidos-publications.comnih.gov
The following table presents key findings from a study on the neuroprotective effects of DADLE in a rat model of middle cerebral artery occlusion (MCAO).
Organ Preservation Paradigms (e.g., Normothermic Ex Vivo Liver Perfusion)
The application of this compound has been explored in organ preservation, particularly in the context of normothermic ex vivo liver perfusion (NEVLP). nih.govresearchgate.netresearchgate.net This technique maintains the donor organ at a physiological temperature outside the body, allowing for metabolic activity and viability assessment before transplantation. researchgate.netxiahepublishing.com
In a study using a rat NEVLP model, DADLE was shown to protect against oxidative stress and hepatic injury. nih.govresearchgate.net Treatment with DADLE during NEVLP resulted in lower levels of perfusate alanine (B10760859) aminotransferase and tissue malondialdehyde, which are markers of liver damage. nih.govresearchgate.net Additionally, DADLE treatment led to improved tissue adenosine (B11128) triphosphate and glutathione (B108866) levels, indicating better energy status and antioxidant capacity. nih.govresearchgate.net The protective mechanism was found to involve the prevention of mitochondrial dysfunction through opioid receptor signaling and the increased expression of pro-survival signaling pathways. nih.govresearchgate.net These findings suggest that the use of DADLE could be a therapeutic strategy to improve the quality of donor livers during NEVLP. nih.govresearchgate.net
Investigation of Reward Circuitry and Substance Use Related Behaviors
The endogenous enkephalinergic system is known to be highly expressed in the brain's reward pathways and plays a role in modulating behaviors related to substance use. nih.govdovepress.com Drugs of abuse can alter enkephalin levels in these circuits. nih.gov this compound, as a stable opioid peptide, has been used to investigate these processes.
Dopamine (B1211576) is a key neurotransmitter in the mesolimbic pathway, which is central to reward and motivation. frontiersin.org Changes in dopamine neurotransmission in this pathway can modify behavioral responses to rewarding stimuli, including drugs of abuse. frontiersin.org Enkephalins can modulate the release of dopamine, thereby influencing reward-related behaviors. dovepress.com
A study investigated the protective properties of DADLE against methamphetamine-induced damage to dopaminergic terminals in the central nervous system. nih.gov The results showed that DADLE could dose-dependently block the long-term loss of dopamine transporters caused by methamphetamine. nih.gov This protective effect was suggested to be partly due to the antioxidative properties of DADLE. nih.gov
Studies on Neuromodulation and Neurotransmission
Enkephalins, including this compound, function as neurotransmitters and neuromodulators in the central and peripheral nervous systems. nih.gov They exert their effects by binding to opioid receptors, which leads to the inhibition of the release of other neurotransmitters involved in pain perception. nih.gov This modulation of neurotransmission is a key mechanism behind their analgesic effects. nih.gov
The process of neurotransmitter release from presynaptic terminals is a complex and highly regulated process. nih.govberkeley.edu It is initiated by the influx of calcium ions through voltage-gated channels, which triggers the fusion of synaptic vesicles with the presynaptic membrane and the release of their contents into the synaptic cleft. khanacademy.org The strength and efficacy of synaptic signaling can be modulated by various factors, including the action of second messengers and the phosphorylation state of synaptic proteins. nih.gov Opioid receptor activation by enkephalins can influence these signaling cascades, leading to a modulation of neurotransmitter release.
Cognitive and Behavioral Performance Studies (e.g., maze performance)
The effects of enkephalins and their analogs on cognitive and behavioral performance have been investigated in animal models. In a study using a complex 12-choice Warden maze, rats administered with Met-enkephalin or its analog, [D-Ala2]-Met-enkephalin-NH2, showed significantly improved performance compared to control animals. nih.govmiami.edu The treated rats navigated the maze faster and made fewer errors. nih.govmiami.edu These effects did not appear to be related to changes in appetite, thirst, or general activity. nih.govmiami.edu
Conversely, another study found that Leu-enkephalin impaired the memory of an appetitive Y-maze response in mice. nih.gov This suggests that the effects of enkephalins on learning and memory can be complex and may depend on the specific peptide, the dose, and the behavioral task being assessed. nih.gov
The following table summarizes the results of the Warden maze performance study.
Development of Ala2 Leu Enkephalin Analogues and Their Research Applications
Design Principles for Enhanced Stability and Selectivity
The development of analogues of (Ala2)-Leu-Enkephalin is primarily driven by the need to overcome the inherent limitations of the native peptide, such as its rapid degradation by peptidases and its lack of receptor selectivity. Key design principles focus on strategic chemical modifications to enhance metabolic stability and to constrain the peptide's conformation, thereby improving its affinity and selectivity for specific opioid receptor subtypes (μ, δ, and κ).
A primary strategy to increase stability is the prevention of enzymatic cleavage. The substitution of the glycine (B1666218) at position 2 with a D-amino acid, such as D-Alanine in this compound itself, is a foundational modification that significantly reduces susceptibility to aminopeptidases, which rapidly cleave the Tyr¹-Gly² bond in the native peptide. mdpi.com Further modifications include N-methylation of amino acid residues, which not only enhances stability against enzymatic degradation but also introduces conformational constraints into the peptide backbone. nih.gov Masking the N- and C-termini with lipophilic moieties can also eliminate charges, reduce degradation, and increase the potential for passive diffusion across biological membranes. mdpi.com
Enhancing receptor selectivity is often achieved by reducing the conformational flexibility of the highly flexible pentapeptide structure. nih.gov Cyclization is a widely used technique where the peptide backbone is constrained by forming a covalent bond, for instance, between the C-terminus and a side chain. This reduced flexibility can lock the analogue into a conformation that is preferential for a specific receptor subtype. rsc.org A related technique, known as "stapling," involves introducing synthetic braces to reinforce the peptide's structure, often a specific secondary structure like a β-turn, which can be crucial for receptor interaction. rsc.orgrsc.org Structure-activity relationship (SAR) studies have shown that the aromatic residues Tyr¹ and Phe⁴ are critical for interaction with opioid receptors. rsc.org The spatial orientation of these two aromatic rings is a key determinant of selectivity; a conformation where the rings are on opposite sides of the peptide backbone is often preferred by the μ-receptor, whereas the δ-receptor tends to prefer them on the same side. rsc.org Introducing additional aromatic groups or lipophilic moieties, such as an N-phenyl-N-piperidin-4-yl propionamide (B166681) group at the C-terminus, can also significantly enhance receptor affinity and modulate selectivity. nih.govnih.gov
Pharmacological Characterization of Novel Analogues
The pharmacological profile of newly synthesized this compound analogues is determined through a series of in vitro assays that quantify their binding affinity, potency, and functional activity at the different opioid receptors.
Receptor binding affinity is commonly assessed using radioligand competition assays. These experiments measure how effectively an analogue competes with a known radiolabeled ligand for binding to a specific receptor type (e.g., μ, δ, or κ). The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity. For example, the analogue [D-Ala2,Leu5,Cys6]Enkephalin (DALCE) demonstrates high affinity for δ-receptors, moderate affinity for μ-receptors, and negligible affinity for κ-receptors. nih.gov In another study, a series of analogues incorporating a fentanyl-like moiety at the C-terminus showed very high binding affinities, with Ki values as low as 0.4 nM at both μ and δ receptors for one particular compound. nih.gov
Functional activity—whether an analogue acts as an agonist, antagonist, or has mixed properties—is evaluated using bioassays. The guinea pig ileum (GPI) and mouse vas deferens (MVD) isolated tissue assays are classical functional tests. The GPI assay is rich in μ-opioid receptors, while the MVD assay has a high population of δ-opioid receptors. An analogue's ability to inhibit electrically induced contractions in these tissues indicates its agonist potency, expressed as an EC50 or IC50 value. For instance, a superpotent and highly δ-selective cyclic analogue, Tyr-[D-Pen-Gly-Phe(p-F)-Pen]-Phe-OH, displayed an exceptionally low IC50 value of 0.016 nM in the MVD assay. arizona.edu More modern cell-based assays, such as the [³⁵S]GTPγS binding assay, measure the activation of G-proteins coupled to the opioid receptors, providing a direct indication of agonism. mdpi.com
Below are tables summarizing pharmacological data for selected this compound analogues from various research studies.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Receptor Selectivity (μ/δ) |
|---|---|---|---|
| Analogue 11 (C-terminus modified) | 1.2 | 47 | 0.026 |
| Analogue 12 (C-terminus modified) | 1.1 | 95 | 0.012 |
| Analogue 16 (Dmt-substituted, C-terminus modified) | 0.4 | 0.4 | 1.0 |
| Compound | GPI Assay (IC50, nM) | MVD Assay (IC50, nM) | Activity Ratio (GPI/MVD) |
|---|---|---|---|
| Analogue 11 (C-terminus modified) | 47 | 16 | 2.94 |
| Analogue 12 (C-terminus modified) | 95 | 11 | 8.64 |
| Analogue 16 (Dmt-substituted, C-terminus modified) | 8.5 | 1.8 | 4.72 |
Application as Research Tools in Opioid System Investigation
Strategically designed analogues of this compound serve as indispensable research tools for elucidating the complex pharmacology of the opioid system. Their enhanced stability and tailored receptor selectivity allow for more precise investigation of opioid receptor function, distribution, and regulation.
One significant application is in the field of affinity labeling. Analogues containing a reactive functional group can be used to form a covalent bond with the receptor's binding site. nih.gov For example, [D-Ala2,Leu5,Cys6]Enkephalin (DALCE), which contains a sulfhydryl group, has been used to covalently label δ-opioid receptors through a thiol-disulfide exchange reaction. nih.govresearchgate.net This irreversible binding facilitates the isolation and structural characterization of the receptor protein, providing insights into the molecular architecture of the ligand-binding pocket.
Furthermore, enkephalin analogues are immobilized on solid supports, such as Sepharose or Toyopearl resins, to create affinity chromatography columns. nih.gov These affinity resins are powerful tools for the purification of opioid-binding materials and receptors from complex biological samples like solubilized brain membranes. The high specificity of the immobilized ligand allows for the selective capture and subsequent elution of receptor proteins, a critical step in their detailed biochemical analysis. nih.gov
Modified enkephalins also function as pharmacological probes to explore the distinct physiological and behavioral roles mediated by different opioid receptor subtypes. By using highly selective agonists or antagonists, researchers can activate or block specific receptor populations in vitro and in vivo to dissect their contributions to processes like pain modulation, reward, and mood regulation. frontiersin.org The development of analogues with mixed functional profiles, such as MOR/DOR agonism combined with KOR antagonism, provides sophisticated tools to investigate the therapeutic potential of simultaneously modulating multiple opioid receptors. nih.govmdpi.com These tools are crucial for understanding the neurochemical mechanisms underlying substance use disorders and for developing novel therapeutic strategies. frontiersin.org
Future Directions and Unanswered Questions in Ala2 Leu Enkephalin Research
Elucidation of Remaining Molecular Mechanisms and Receptor Signaling Nuances
Further research is needed to fully understand the intricate molecular mechanisms and signaling pathways activated by (Ala2)-Leu-Enkephalin at different opioid receptor subtypes. chemicalbook.com The concept of biased agonism, where a ligand can preferentially activate certain signaling pathways over others at the same receptor, is an area of active investigation.
Exploration of New Preclinical Applications and Therapeutic Targets
The neuroprotective effects of this compound are a promising area for future research. imrpress.comresearchgate.netnih.gov Studies have suggested its potential in conditions like Parkinson's disease, stroke, and ischemia-reperfusion injury. imrpress.comnih.gov Its potential anti-aging effects are also being explored. nih.gov
Advancements in Peptide Drug Delivery Strategies for Central Nervous System Access
A major challenge in the therapeutic use of peptides like this compound is their limited ability to cross the blood-brain barrier. nih.gov Future research will focus on developing novel drug delivery strategies, such as the use of nanoparticles or cell-penetrating peptides, to improve CNS access. researchgate.netmdpi.comnih.gov
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
Integrating data from genomics, proteomics, and metabolomics with systems biology approaches will provide a more comprehensive understanding of the complex roles of this compound in health and disease. This will help in identifying new therapeutic targets and personalizing treatments.
Q & A
Basic Research Questions
Q. How does the primary structure of (Ala²)-Leu-Enkephalin influence its opioid receptor binding activity?
- Methodology : The pentapeptide sequence (Tyr-Gly-Gly-Phe-Leu) is critical for receptor interaction. Modifications like N-terminal acetylation (as in N-terminally acetylated Leu-enkephalin) can alter receptor affinity. Use techniques such as nuclear magnetic resonance (NMR) spectroscopy to resolve backbone conformations and side-chain orientations. Compare crystal structures of Leu-enkephalin analogs (e.g., Met-enkephalin) to identify conserved motifs .
Q. What experimental strategies are used to synthesize and purify (Ala²)-Leu-Enkephalin analogs?
- Methodology : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. For aqueous compatibility, use aqueous SPPS (ASPPS) protocols. Analytical validation requires reverse-phase high-performance liquid chromatography (RP-HPLC) for purity assessment and electrospray ionization mass spectrometry (ESI-MS) for molecular weight confirmation .
Q. How do enzymatic degradation pathways impact the stability of (Ala²)-Leu-Enkephalin in biological systems?
- Methodology : Perform kinetic assays with plasma proteases (e.g., endopeptidase-24.15) under physiological conditions. Use chromatographic techniques (e.g., HPLC) to quantify degradation products. Inhibitors like captopril (angiotensin-converting enzyme inhibitor) or bestatin (aminopeptidase inhibitor) can isolate specific degradation pathways .
Advanced Research Questions
Q. What techniques are used to resolve conformational dynamics of (Ala²)-Leu-Enkephalin in gas-phase studies?
- Methodology : Infrared multiple-photon dissociation (IR-MPD) spectroscopy combined with density functional theory (DFT) calculations reveals protonation sites and fragmentation patterns. For example, gas-phase protonation on the N-terminus or oxazolone ring nitrogen in b₄ fragments can be tracked using ion cyclotron resonance (ICR) delays .
Q. How can researchers design (Ala²)-Leu-Enkephalin analogs to study δ-opioid receptor selectivity?
- Methodology : Introduce hydrophobic modifications (e.g., N-methylation, D-amino acid substitution) to enhance lipophilicity (LogD₇.₄) and blood-brain barrier penetration. Validate receptor specificity via competitive binding assays using radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) and measure internalization via fluorescence microscopy .
Q. What experimental approaches address contradictions in peptide fragmentation data during collision-induced dissociation (CID)?
- Methodology : Combine IR spectroscopy with molecular dynamics (MD) simulations to identify mobile proton transfer between sites. For cyclic vs. linear fragment isomers, use isotopic labeling or tandem MS/MS to distinguish rearrangement pathways .
Q. How do synaptosomal membrane-bound enzymes regulate the metabolic conversion of (Ala²)-Leu-Enkephalin precursors?
- Methodology : Isolate synaptosomal membranes and quantify enkephalin generation from dynorphin fragments using enzyme-specific inhibitors (e.g., N-[1-(R,S)-carboxy-2-phenylethyl]-Ala-Ala-Phe-p-aminobenzoate for endopeptidase-24.15). Track metabolite formation via liquid chromatography-mass spectrometry (LC-MS) .
Data Presentation Guidelines
- Tables : Include retention times (HPLC), LogD₇.₄ values, and topological polar surface area (tPSA) for analogs .
- Figures : Use IR-MPD spectra to map protonation sites or HPLC chromatograms (0–60% MeCN gradient) to validate synthesis purity .
Key Considerations
- Contradictions : Address discrepancies in protonation site occupancy (e.g., oxazolone vs. N-terminal protonation in b₄ ions) by correlating experimental delays in ICR cells with spectroscopic data .
- Ethical Compliance : Use synthetic peptides exclusively for research; avoid human applications without regulatory approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
